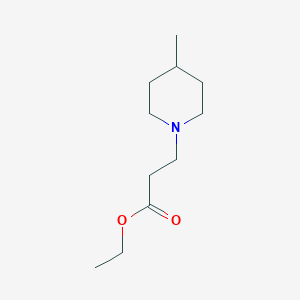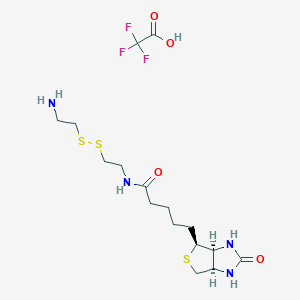![molecular formula C27H31N3 B6316316 2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine CAS No. 210155-39-8](/img/structure/B6316316.png)
2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine (2,6-BTME) is an organic compound with a unique structure and a wide range of potential applications in laboratory settings. It is primarily used as a reagent in chemical synthesis, but is also being explored for its potential in medical and biological research.
科学研究应用
2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine has a wide range of potential applications in scientific research. It has been used in the synthesis of a variety of molecules, including peptides, peptidomimetics, and small molecules. It has also been used in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors. Additionally, it has been used in the synthesis of organic compounds for use in chemical and biological assays.
作用机制
The mechanism of action of 2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine is not fully understood, but it is believed to be related to its ability to form covalent bonds with other molecules. Specifically, it is believed to form covalent bonds with amines, carboxylic acids, and other organic compounds. This allows it to act as a catalyst in the synthesis of various molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine are not yet fully understood. However, it has been shown to be a potent inhibitor of enzymes, such as thrombin, and it has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to be an effective inhibitor of the protein kinase C enzyme, which is involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
The main advantage of using 2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine in laboratory experiments is its ability to form covalent bonds with other molecules. This allows it to act as a catalyst in the synthesis of various molecules, which can be used in a wide range of research applications. However, one of the limitations of using 2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine is that it can be difficult to control the reaction conditions, which can lead to unpredictable results. Additionally, it is not always possible to predict the outcome of the reaction, which can lead to unexpected results.
未来方向
The potential future directions for 2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine are vast. It has been shown to have a wide range of potential applications in scientific research, and it is being explored for its potential in medical and biological research. Additionally, it could be used to develop new drugs and drug delivery systems, as well as being used to create new materials for use in a variety of industrial applications. Finally, it could be used to develop new catalysts for use in chemical synthesis.
合成方法
2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine is synthesized through a process called S-alkylation, which involves the reaction of an alkyl halide with an organometallic compound. In the case of 2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine, the organometallic compound is a palladium catalyst and the alkyl halide is the methyl bromide. The reaction of the two results in the formation of the 2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine molecule.
属性
IUPAC Name |
1-[6-[C-methyl-N-(2,4,6-trimethylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2,4,6-trimethylphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3/c1-16-12-18(3)26(19(4)13-16)28-22(7)24-10-9-11-25(30-24)23(8)29-27-20(5)14-17(2)15-21(27)6/h9-15H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSPACNZFQZEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






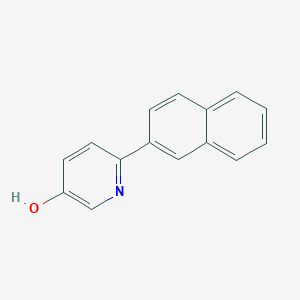
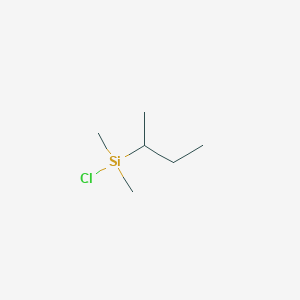
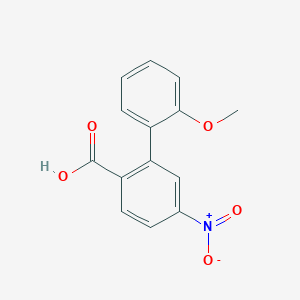
![2-{4-[4-(7-Hydroxy-naphthalen-1-yl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6316303.png)

